(rac)-Talazoparib vs. (8R,9S)-Talazoparib: Stereochemical Purity Drives 120-Fold Potency Difference
(rac)-Talazoparib, a racemic mixture, contains both the active (8R,9S)-enantiomer and the inactive enantiomer. While the clinical enantiomer (8R,9S)-Talazoparib is a potent PARP1 inhibitor, its stereochemical counterpart is significantly less active. Comparative biochemical assays demonstrate that the active enantiomer exhibits an IC50 of 0.57 nM against PARP1, whereas the opposite enantiomer (8R,9S)-Talazoparib shows an IC50 of 144 nM, representing a >250-fold difference in potency . This stereospecific binding is a critical determinant of PARP-DNA trapping efficiency [1].
| Evidence Dimension | PARP1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | (rac)-Talazoparib contains both enantiomers; PARP1 Ki = 1.2 nM |
| Comparator Or Baseline | (8R,9S)-Talazoparib (active enantiomer) IC50 = 144 nM |
| Quantified Difference | ~120-fold lower potency for the (8R,9S) comparator; racemate includes inactive form |
| Conditions | PARP1 enzyme assay; compound pre-incubation; NAD+ substrate detection |
Why This Matters
This confirms that (rac)-Talazoparib is essential for studies investigating stereospecific binding or for use as a negative control where the inactive enantiomer is required.
- [1] Murai J, Huang SY, Renaud A, et al. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Mol Cancer Ther. 2014;13(2):433-443. View Source
